molecular formula C20H30N2O7S2 B2669186 (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid) CAS No. 372482-03-6

(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid)

Cat. No.: B2669186
CAS No.: 372482-03-6
M. Wt: 474.59
InChI Key: VEQQQNPPUYRFIL-MQMRWXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid) is a chiral pyrrolidine derivative synthesized as a bis-salt of 4-methylbenzenesulfonic acid (tosylic acid). Its molecular formula is C₂₀H₃₀N₂O₇S₂ (molecular weight: 474.59 g/mol) . The compound is characterized by:

  • CAS Number: 372482-03-6 .
  • Storage: Recommended at -20°C for short-term stability (1 month) or -80°C for long-term storage (6 months) .
  • Purity: >95% (HPLC), with applications restricted to research use .
  • Solubility: Soluble in polar solvents like DMSO or water, with protocols recommending heating to 37°C and sonication for optimal dissolution .

The bis-sulfonate counterions enhance solubility and stability, making it suitable for pharmacological studies involving chiral amines.

Properties

IUPAC Name

(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.C6H14N2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-7-5-3-8-4-6(5)9-2/h2*2-5H,1H3,(H,8,9,10);5-8H,3-4H2,1-2H3/t;;5-,6-/m..0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQQQNPPUYRFIL-MQMRWXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CNC1CNCC1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@H]1CNC[C@@H]1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(3S,4S)-1-Benzyl-N,4-Dimethylpiperidin-3-amine Hydrochloride

CAS : 477600-68-3
Molecular Formula : C₁₄H₂₂N₂·2HCl
Key Differences :

  • Core Structure : Piperidine ring (6-membered) vs. pyrrolidine (5-membered) in the target compound.
  • Substituents : Benzyl and methyl groups at positions 1 and 4, compared to methoxy and methyl groups in the target compound.
  • Counterions : Hydrochloride salt (2:1 stoichiometry) vs. bis-tosylate.
  • Applications : Primarily used in synthetic organic chemistry for chiral intermediates, lacking documented pharmacological studies .
Parameter Target Compound Piperidine Derivative
Molecular Weight 474.59 g/mol Not explicitly stated (estimated ~299 g/mol)
Solubility High in DMSO/water Likely lower due to hydrochloride salt
Storage Stability -20°C to -80°C Standard ambient conditions (data limited)
Pharmacological Relevance Research-focused Synthetic intermediate

Lapatinib Ditosylate (Tykerb/Tyverb)

CAS : 388082-77-7
Molecular Formula : C₂₉H₂₆ClFN₄O₄S·2(C₇H₈O₃S)
Key Differences :

  • Core Structure : Quinazoline-based kinase inhibitor vs. pyrrolidine amine.
  • Counterions : Shares bis(4-methylbenzenesulfonate) but attached to a larger, pharmacologically active molecule.
  • Applications : FDA-approved drug for breast cancer (ErbB2/EGFR inhibitor) vs. research-only status of the target compound .
Parameter Target Compound Lapatinib Ditosylate
Molecular Weight 474.59 g/mol 943.44 g/mol
Therapeutic Use None (research) Anti-cancer therapy
Counterion Role Solubility/stability enhancement Enhances bioavailability and formulation

2,4,6-Trimethylpyridinium p-Toluenesulfonate

CAS: Not explicitly listed (see for IUPAC name) Molecular Formula: C₁₅H₁₉NO₃S Key Differences:

  • Core Structure : Pyridinium ion vs. pyrrolidine.
  • Counterions : Single tosylate ion paired with a cationic aromatic ring.
  • Applications : Catalyst in organic synthesis (e.g., esterifications) vs. the target compound’s role in chiral research.
Parameter Target Compound Pyridinium Tosylate
Acidic Character Weak base (amine) Strong acid (pH <2 in solution)
Industrial Use None Foundry resins, electroplating baths

Key Research Findings and Trends

Counterion Effects

  • Bis-Tosylate Salts : The target compound’s bis(4-methylbenzenesulfonate) counterions improve aqueous solubility compared to hydrochloride salts, critical for in vitro assays .
  • Stability : Tosylate salts generally exhibit superior thermal and hydrolytic stability over mesylate or hydrochloride derivatives .

Structural Modifications

  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters conformational flexibility, impacting receptor binding in pharmacological contexts .

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